2-[2-ETHOXY-5-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)PHENYL]-2H-1,2,3-BENZOTRIAZOLE
Overview
Description
2-[2-ETHOXY-5-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)PHENYL]-2H-1,2,3-BENZOTRIAZOLE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a benzotriazole moiety, makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ETHOXY-5-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)PHENYL]-2H-1,2,3-BENZOTRIAZOLE typically involves multiple steps, starting with the preparation of the benzotriazole moiety. This can be achieved through the reaction of o-phenylenediamine with sodium nitrite and acetic acid, followed by further functionalization to introduce the ethoxybenzyl and thio groups . The final step involves the cyclization to form the triazinoindole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-ETHOXY-5-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)PHENYL]-2H-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-[2-ETHOXY-5-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)PHENYL]-2H-1,2,3-BENZOTRIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized as a UV stabilizer in polymers and coatings to protect materials from degradation.
Mechanism of Action
The mechanism of action of 2-[2-ETHOXY-5-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)PHENYL]-2H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a UV absorber, converting harmful UV radiation into less damaging thermal energy . Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.
1H-1,2,3-Benzotriazole: A simpler benzotriazole compound with corrosion-inhibiting properties.
Uniqueness
What sets 2-[2-ETHOXY-5-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)PHENYL]-2H-1,2,3-BENZOTRIAZOLE apart is its unique combination of functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[[3-(benzotriazol-2-yl)-4-ethoxyphenyl]methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7OS/c1-2-32-21-12-11-15(13-20(21)31-29-18-9-5-6-10-19(18)30-31)14-33-24-26-23-22(27-28-24)16-7-3-4-8-17(16)25-23/h3-13H,2,14H2,1H3,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCJILMSGSFLFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2)N5N=C6C=CC=CC6=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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